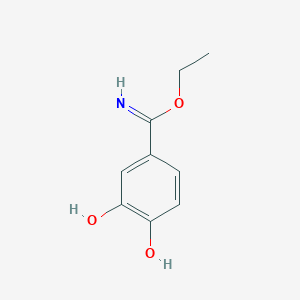
Ethyl 3,4-dihydroxybenzimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,4-dihydroxybenzoate (EDHB) is a plant phenolic compound . It is also known as protocatechuic acid and is present in plant foods such as olives, roselle, du-zhong, and white grape wine . This compound has antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity, as well as anti-ulcer activity .
Molecular Structure Analysis
The molecular formula of Ethyl 3,4-dihydroxybenzoate is C9H10O4 . Its molecular weight is 182.1733 . The IUPAC Standard InChI is InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3,4-dihydroxybenzimidate are not available, it has been studied for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .Physical And Chemical Properties Analysis
EDHB is a solid at 20 degrees Celsius . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol and methanol .Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Ethyl 3,4-dihydroxybenzimidate derivatives have shown promising results in cancer research. For instance, novel hydrazide-hydrazones derived from ethyl paraben were synthesized and exhibited notable anticancer activity against liver cancer cell lines, showing potential as anticancer agents (Han et al., 2020).
Enzyme Inhibition and Iron Chelation
Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are crucial for collagen maturation and oxygen sensing. Its ability to chelate enzyme-bound iron was found to effectively induce iron deficiency in cells, influencing iron regulatory proteins (Wang et al., 2002).
Antimicrobial and Antioxidant Properties
Compounds derived from ethyl 3,4-dihydroxybenzoate, such as dihydroxybenzoic acid and dihydroxybenzaldehyde, isolated from plant sources like the fern Trichomanes chinense L., have demonstrated significant antimicrobial and antioxidant activities (Syafni et al., 2012).
Role in Apoptosis and Autophagy in Cancer Cells
The ethyl ester of protocatechuic acid, ethyl-3,4-dihydroxybenzoate, has been researched for its effect on apoptosis and autophagy in cancer cells, such as in esophageal squamous cell carcinoma. It was observed to induce apoptosis and autophagy, mediated through the up-regulation of specific genes and proteins (Han et al., 2014).
Synthesis and Industrial Applications
The synthesis process of ethyl 3,4-dihydroxybenzoate, starting from 4-methylcatechol through oxidation and esterification, was explored for its potential industrial application. This method aimed to enhance yield and reduce production costs (Kun-lin, 2013).
Hydroxyl Radical Scavenging
Ethyl gallate and related compounds, including ethyl 3,4-dihydroxybenzoate, were evaluated for their hydroxyl radical scavenging properties. This research has implications for understanding the molecular mechanisms of these compounds and their potential use as preservatives (Hall et al., 1996).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3,4-dihydroxybenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINXQATAXZPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydroxybenzoimidate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

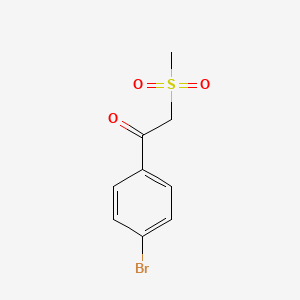

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
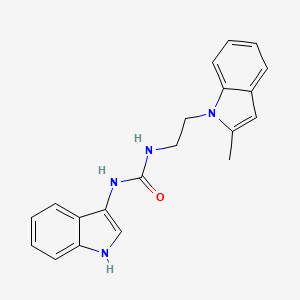
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
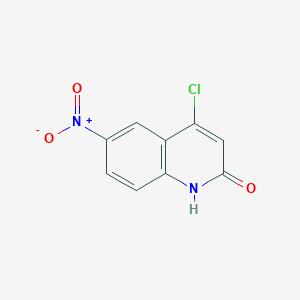
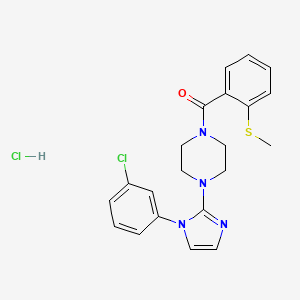

![6-Bromopyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2938523.png)

![N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/no-structure.png)
